Cas no 537017-38-2 (5-(4-chlorophenyl)-4-(furan-2-yl)methyl-4H-1,2,4-triazole-3-thiol)

5-(4-chlorophenyl)-4-(furan-2-yl)methyl-4H-1,2,4-triazole-3-thiol structure
537017-38-2 structure
Product Name:5-(4-chlorophenyl)-4-(furan-2-yl)methyl-4H-1,2,4-triazole-3-thiol
CAS No:537017-38-2
MF:C13H10ClN3OS
MW:291.756000041962
CID:843660
PubChem ID:2196049
Update Time:2025-10-05

5-(4-chlorophenyl)-4-(furan-2-yl)methyl-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties

Names and Identifiers

    • 5-(4-CHLOROPHENYL)-4-(2-FURYLMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL
    • 5-(4-chlorophenyl)-4-(furan-2-yl)methyl-4H-1,2,4-triazole-3-thiol
    • 3-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
    • AKOS000268567
    • 537017-38-2
    • J-516229
    • CS-0221095
    • AB00685770-01
    • 5-(4-chlorophenyl)-4-[(furan-2-yl)methyl]-4H-1,2,4-triazole-3-thiol
    • SR-01000268096
    • SR-01000268096-1
    • Z56939297
    • 5-(4-CHLOROPHENYL)-4-(FURAN-2-YLMETHYL)-2H-1,2,4-TRIAZOLE-3-THIONE
    • 5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
    • CCG-311852
    • G76030
    • F1219-1667
    • EN300-08329
    • MDL: MFCD04426471
    • Inchi: 1S/C13H10ClN3OS/c14-10-5-3-9(4-6-10)12-15-16-13(19)17(12)8-11-2-1-7-18-11/h1-7H,8H2,(H,16,19)
    • InChI Key: UVWPRSXBMKZBBG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=NNC(N1CC1=CC=CO1)=S

Computed Properties

  • Exact Mass: 291.0233108g/mol
  • Monoisotopic Mass: 291.0233108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 382
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 72.9Ų

5-(4-chlorophenyl)-4-(furan-2-yl)methyl-4H-1,2,4-triazole-3-thiol Pricemore >>

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